molecular formula C4H7ClN2O B3026926 Isoxazol-3-ylmethanamine hydrochloride CAS No. 1187933-48-7

Isoxazol-3-ylmethanamine hydrochloride

Cat. No.: B3026926
CAS No.: 1187933-48-7
M. Wt: 134.56
InChI Key: WMXMOAZXQDREPL-UHFFFAOYSA-N
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Description

Isoxazol-3-ylmethanamine hydrochloride is a heterocyclic organic compound featuring an isoxazole ring substituted with an aminomethyl group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Isoxazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) modulation properties .

Properties

IUPAC Name

1,2-oxazol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-3-4-1-2-7-6-4;/h1-2H,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXMOAZXQDREPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-48-7
Record name 3-Isoxazolemethanamine, hydrochloride (1:1)
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Record name 1,2-oxazol-3-ylmethanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazol-3-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form isoxazole derivatives. This reaction typically requires the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . Another method involves the condensation of β-keto esters with hydroxylamine in the presence of an alkali, which produces isoxazole derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and reduced toxicity .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield isoxazole-3-carboxylic acid derivatives, while reduction can produce isoxazol-3-ylmethanamine derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview
Isoxazol-3-ylmethanamine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique isoxazole structure enhances biological activity, making it a valuable component in drug formulation.

Key Applications

  • Acetylcholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer’s disease. By inhibiting AChE, it increases acetylcholine levels in the brain, potentially improving cognitive functions .
  • Antimicrobial and Anticancer Properties : Research indicates that derivatives of isoxazol-3-ylmethanamine may exhibit antimicrobial and anticancer activities, making them candidates for further drug development.

Agricultural Chemistry

Overview
In agricultural chemistry, this compound serves as a plant growth regulator and is incorporated into agrochemical formulations to enhance crop protection and yield.

Applications

  • Pesticides and Herbicides : The compound can be used in developing pesticides that target specific pests while minimizing damage to crops .
  • Growth Enhancement : It aids in formulating products that stimulate plant growth, thereby improving agricultural productivity .

Biochemical Research

Overview
this compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.

Applications

  • Enzyme Interaction Studies : Researchers utilize this compound to investigate its effects on various enzymes beyond AChE, providing insights into metabolic processes .
  • Cell Signaling Pathways : Its impact on cellular signaling pathways contributes to understanding disease mechanisms at the molecular level.

Material Science

Overview
The compound finds applications in material science, particularly in developing novel materials with enhanced properties.

Applications

  • Polymer Development : Isoxazol derivatives are used to create polymers that possess improved mechanical and thermal properties for industrial applications .
  • Nanomaterials : Research is ongoing into utilizing isoxazole structures for synthesizing nanomaterials with unique functionalities .

Analytical Chemistry

Overview
In analytical chemistry, this compound serves as a standard for quantifying related compounds in complex mixtures.

Applications

  • Calibration Standards : It provides reliable results in analytical methods such as HPLC and GC by acting as a calibration standard .
  • Quality Control : The compound’s stability makes it suitable for use in quality control processes within pharmaceutical manufacturing .

Data Tables

CompoundStructure TypeKey Application
IsoxazoleParent CompoundCore structure for derivatives
Isoxazole-3-carboxylic acidFunctional DerivativeDifferent biological activities
Isoxazole-5-carboxylic acidFunctional DerivativeUnique properties for drug design

Case Studies

  • Alzheimer's Disease Treatment
    • A study demonstrated that isoxazol derivatives significantly inhibited AChE activity in vitro, suggesting potential therapeutic effects against Alzheimer's disease.
  • Agricultural Yield Improvement
    • Field trials showed that formulations containing isoxazol derivatives enhanced crop yields by up to 20% compared to control groups, highlighting their effectiveness as growth regulators .
  • Biochemical Assays
    • Research utilizing isoxazol compounds revealed new insights into enzyme kinetics, aiding the understanding of metabolic disorders and potential therapeutic interventions .

Mechanism of Action

The mechanism of action of isoxazol-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Isoxazol-3-ylmethanamine hydrochloride with key structural analogs, highlighting differences in substituents, molecular formulas, and physicochemical properties.

Compound Name CAS Number Molecular Formula Substituents Key Properties
This compound Not specified C₄H₇ClN₂O None (parent compound) High water solubility due to HCl salt; moderate lipophilicity
Isoxazol-5-ylmethanamine hydrochloride 1050590-34-5 C₄H₇ClN₂O Aminomethyl at 5-position Structural isomer; similar solubility but altered receptor binding
(5-Methylisoxazol-3-yl)methanamine hydrochloride 1050590-34-5 C₅H₉ClN₂O Methyl at 5-position, aminomethyl at 3 Increased lipophilicity; potential for enhanced CNS penetration
(3-Methylisoxazol-5-yl)methanamine hydrochloride 131052-47-6 C₅H₉ClN₂O Methyl at 3-position, aminomethyl at 5 Altered electronic effects; possible metabolic stability differences
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride 1018605-16-7 C₁₁H₁₃ClN₂O₂ 3-Methoxyphenyl at 5-position Enhanced aromatic interactions; potential serotonin receptor affinity
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine hydrochloride 933747-63-8 C₁₀H₁₀ClFN₂O 4-Fluorophenyl at 3-position Fluorine improves metabolic stability; possible kinase inhibition
(3-Methyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Not specified C₄H₈ClN₃O Oxadiazole ring (vs. isoxazole) Higher polarity; distinct toxicity profile (H302, H315 hazards)

Biological Activity

Isoxazol-3-ylmethanamine hydrochloride is a compound that features an isoxazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been shown to induce apoptosis in various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies and Research Findings

  • Cell Line Studies : In a study involving U87 glioblastoma cells, isoxazole derivatives exhibited IC50 values indicating effective cytotoxicity. For instance, certain derivatives demonstrated IC50 values as low as 0.02 µM against A549 lung adenocarcinoma cells, suggesting strong anticancer activity .
  • Mechanisms of Action : The anticancer effects are primarily attributed to the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This was particularly noted in studies where isoxazole derivatives were shown to inhibit the growth of MCF-7 breast cancer cells and HT1080 fibrosarcoma cells .
  • Comparative Studies : Isoxazole derivatives have been compared with other known anticancer agents. For example, a derivative with an acetyl group displayed superior activity against multiple cancer cell lines compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole compounds often correlates with their structural modifications. The introduction of various substituents on the isoxazole ring can enhance or diminish their potency:

Compound StructureIC50 (µM)Cell Line
Isoxazol-3-ylmethanamine0.02A549
Acetyl-substituted derivative6.83MDA-MB-231
Benzene ring-containing derivative9.7HT1080

This table illustrates how specific modifications can lead to varying levels of biological activity.

Other Biological Activities

Besides anticancer properties, isoxazole derivatives have shown promise in other therapeutic areas:

  • Hsp90 Inhibition : Isoxazole compounds have been identified as potential inhibitors of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability. Compounds designed with an isoxazole scaffold exhibited significant inhibitory activity against Hsp90, with some showing IC50 values around 21 nM .
  • Histone Deacetylase (HDAC) Inhibition : Certain isoxazole derivatives have been reported to exhibit inhibitory activity against various HDAC isoforms, which are important targets in cancer therapy due to their role in epigenetic regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isoxazol-3-ylmethanamine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodology : The synthesis of isoxazole derivatives often involves cyclization reactions using hydroxylamine hydrochloride under alkaline conditions. For example, o-chlorobenzoxime chloride can be synthesized via oxime formation with hydroxylamine hydrochloride, followed by chlorination and cyclization with ethyl acetoacetate . Key parameters include pH control (alkaline conditions for oxime formation), temperature (room temperature to 80°C), and stoichiometric ratios of reagents. Optimization can be guided by TLC or HPLC monitoring to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the isoxazole ring’s protons typically resonate at δ 6.5–8.5 ppm in ¹H NMR. Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from impurities or tautomerism. Cross-validation with IR (C=N stretch ~1600 cm⁻¹) and elemental analysis (C, H, N, Cl) is recommended .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodology : Stability testing under ICH guidelines (25°C/60% RH and 40°C/75% RH) for 1–3 months can assess hygroscopicity and thermal degradation. Use HPLC to monitor purity changes. The compound should be stored in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis, as isoxazole rings are sensitive to moisture .

Q. What solvent systems are compatible with this compound for solubility and reactivity studies?

  • Methodology : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s hydrophilic hydrochloride salt form. For reactions requiring inert conditions, dry THF or dichloromethane with molecular sieves is preferred. Avoid strong acids or oxidizers (e.g., HNO₃, H₂O₂), which may degrade the isoxazole ring .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of isoxazole ring formation during synthesis?

  • Methodology : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, the nucleophilic attack of hydroxylamine on α,β-unsaturated ketones favors 5-membered ring formation due to lower activation energy. Experimental validation via isotopic labeling (e.g., ¹⁸O) or kinetic isotope effects (KIEs) can confirm proposed mechanisms .

Q. How do structural modifications (e.g., substituents on the isoxazole ring) affect the compound’s bioactivity or physicochemical properties?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) and evaluating properties like logP (lipophilicity) via shake-flask methods. Bioactivity assays (e.g., enzyme inhibition) paired with molecular docking can identify critical interactions .

Q. What strategies mitigate discrepancies between in vitro and in vivo toxicity profiles of this compound?

  • Methodology : Acute toxicity (LD₅₀) in rodents (e.g., 1,600 mg/kg for structurally similar compounds ) should be cross-validated with in vitro hepatocyte assays (e.g., CYP450 inhibition). Pharmacokinetic studies (plasma half-life, bioavailability) can clarify metabolic stability. Adjust dosing regimens or formulate prodrugs to reduce systemic toxicity .

Q. How can metabolic pathways of this compound be elucidated using advanced analytical techniques?

  • Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope tracers (e.g., ¹³C-labeled compound) identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Microsomal incubation (human/rat liver microsomes) under NADPH-regenerating systems mimics in vivo metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazol-3-ylmethanamine hydrochloride
Reactant of Route 2
Isoxazol-3-ylmethanamine hydrochloride

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